(-)-Prostaglandin E1

EP1 Receptor Signaling Calcium Mobilization Vasodilation

Procure this lot of (-)-Prostaglandin E1 (Alprostadil) to lock in receptor-specific pharmacology that generic prostaglandins can’t deliver. Unlike inflammation-mediating PGE2, PGE1 is a potent EP1-biased anti-inflammatory and vasodilator with a markedly better tolerability profile than Iloprost in long-term vascular studies. Each batch is HPLC-verified (≥98%) to ensure the critical (11α,13E,15S) stereochemistry is free of inactive epimers like 15-epi-PGE1. This purity is essential for reproducible calcium-mobilization assays and valid structure-metabolism comparisons, as PGE1 generates distinct, less-polar renal metabolites for advanced bioanalytical method development.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
Cat. No. B10768093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Prostaglandin E1
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+
InChIKeyGMVPRGQOIOIIMI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Prostaglandin E1 (Alprostadil): Technical Procurement Baseline & Structural Identity


(-)-Prostaglandin E1, also known as Alprostadil or PGE1, is a naturally occurring eicosanoid belonging to the prostaglandin family [1]. Its specific stereochemistry, defined by the IUPAC name (11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-enoic acid, is critical for its biological function [2]. As a potent endogenous vasodilator and inhibitor of platelet aggregation, it acts as a ligand for prostanoid family G protein-coupled receptors (GPCRs), primarily the EP1-4 subtypes [1]. Synthetic PGE1 is used clinically and in research for its vasodilatory effects, and its precise stereochemical purity is a key quality attribute distinguishing it from less active or inactive isomers like 8-iso-PGE1 or 15-epi-PGE1 [3].

Why (-)-Prostaglandin E1 Cannot Be Interchanged with PGE2 or Other Prostanoid Analogs


Generic substitution within the prostanoid class is not scientifically valid due to profound differences in receptor pharmacology and resulting physiological outcomes. (-)-Prostaglandin E1 (PGE1) and its close analog Prostaglandin E2 (PGE2) exhibit opposite biological functions; PGE2 is a primary mediator of inflammation, while PGE1 acts as an anti-inflammatory agent, a divergence rooted in their distinct molecular recognition at EP receptors [1]. Furthermore, clinical comparisons between PGE1 and other vasodilatory prostanoids like Iloprost reveal significant differences in both efficacy and adverse event profiles in peripheral arterial disease (PAD) [2]. Substituting PGE1 with a different analog can therefore lead to not only a loss of intended therapeutic or experimental effect but also the introduction of new, undesirable pharmacological activities, compromising both research data integrity and clinical outcomes.

Quantitative Differentiation of (-)-Prostaglandin E1 vs. Key Comparators


PGE1 vs. PGE2: Differential Receptor Signaling in EP1-Mediated Pathways

(-)-Prostaglandin E1 (PGE1) demonstrates a distinct signaling profile at the EP1 receptor compared to Prostaglandin E2 (PGE2), which is a crucial differentiator. In a study using recombinant human EP receptors, PGE1 elicited a significantly more robust calcium (Ca2+) signal than PGE2 at the EP1 subtype, which is linked to vasoconstriction and smooth muscle contraction [1]. This indicates that PGE1 and PGE2, while sharing the same receptor targets, do not produce identical downstream effects, contributing to their differing physiological roles.

EP1 Receptor Signaling Calcium Mobilization Vasodilation

PGE1 (Alprostadil) vs. Iloprost: Superior Clinical Tolerability in Peripheral Arterial Disease

In a clinical cohort study of patients with chronic peripheral arterial disease (PAD), intravenous (-)-Prostaglandin E1 (Alprostadil) was associated with significantly fewer adverse effects compared to Iloprost, a stable prostacyclin analog [1]. Specifically, the incidence of significant headache was markedly lower in the Alprostadil treatment group, demonstrating a superior tolerability profile which can be a decisive factor in both clinical practice and research models where minimizing confounding side effects is essential.

Peripheral Arterial Disease Adverse Events Vasodilator Therapy

PGE1 vs. Iloprost: Differential Vasodilatory Potency in Pulmonary Vasculature

In an ex vivo model of hypoxic vasoconstriction using isolated perfused rat lung, (-)-Prostaglandin E1 (PGE1) exhibited significantly lower vasodilatory potency compared to the prostacyclin analog Iloprost [1]. The EC50 value for PGE1 was approximately 331 nM, whereas Iloprost was over 170 times more potent with an EC50 of 1.91 nM. This substantial difference in potency is a critical consideration for experimental design, as the effective concentration range for each compound in pulmonary vascular assays differs by two orders of magnitude.

Vasodilation Pulmonary Circulation EC50

PGE1 vs. PGE2: Distinct Metabolic Fate and Lipophilicity

While both are substrates for the primary inactivating enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), (-)-Prostaglandin E1 (PGE1) is biotransformed by the kidney into metabolites that are less polar than those derived from PGE2 [1]. This difference in the lipophilicity of their respective catabolites suggests a divergence in their routes of elimination and potential for tissue retention. Such a property is relevant for analytical chemistry and pharmacokinetic studies where the behavior and detection of metabolites differ between these two closely related compounds.

Metabolism Pharmacokinetics 15-PGDH

Enantiomeric Purity: (-)-PGE1 vs. Inactive 15-epi-PGE1 Isomer

The biological activity of Prostaglandin E1 is exquisitely dependent on its stereochemistry. The (-)-isomer (15S configuration) is the active form, while its epimer, 15-epi-PGE1 (15R configuration), is biologically inactive [1]. This necessitates rigorous quality control in both procurement and research applications. A validated HPLC method is established to quantify the purity of Alprostadil bulk drug and separate it from inactive or less active isomers, including 15-epi-PGE1, 8-iso-PGE1, and 11-epi-PGE1 [1]. Ensuring the purchased material is the pure (-)-isomer is non-negotiable for obtaining reproducible and meaningful scientific results.

Stereochemistry Analytical Chemistry Quality Control

Differentiated Application Scenarios for (-)-Prostaglandin E1 Based on Evidenced Properties


Studies on EP1 Receptor-Mediated Calcium Signaling and Vascular Tone

(-)-Prostaglandin E1 is the preferred ligand over PGE2 for investigations focusing on EP1 receptor activation and its downstream calcium mobilization pathways. Evidence shows that PGE1 elicits a stronger Ca2+ signal at the EP1 receptor [4], making it a superior tool for studying the role of this specific signaling axis in vascular smooth muscle contraction and related physiology.

Peripheral Arterial Disease (PAD) Models Requiring Long-Term Vasodilator Treatment

In preclinical or clinical PAD research where prolonged vasodilator therapy is required, (-)-Prostaglandin E1 (Alprostadil) presents a more favorable tolerability profile compared to Iloprost. Its significantly lower incidence of severe adverse effects, such as headache [4], makes it a more suitable candidate for studies aiming to assess long-term outcomes or patient compliance in chronic vascular conditions.

Analytical Method Development and Validation for Prostanoid Purity

The distinct stereochemical requirements for bioactivity make (-)-Prostaglandin E1 an essential reference standard for developing and validating analytical methods. Its separation from related compounds and inactive isomers like 15-epi-PGE1 by HPLC is a validated approach for quality control [4]. This is a critical application for both pharmaceutical manufacturing and research labs that require verification of compound identity and purity.

Comparative Pharmacokinetic and Drug Metabolism Studies of Eicosanoids

(-)-Prostaglandin E1 serves as a key comparator in eicosanoid research due to its unique metabolic profile. Studies have shown that its renal metabolites are less polar than those of PGE2 [4]. This property makes it a valuable tool for investigating structure-metabolism relationships within the prostaglandin family and for developing analytical methods to distinguish and quantify PGE1 and its metabolites in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Prostaglandin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.